Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide

Myeloperoxidase inhibition Inflammation Cardiovascular target validation

N-(4-Bromophenyl)-2-chloro-5-nitrobenzamide (CAS: 300860-83-7) is a tri-substituted benzamide derivative within the 2-chloro-5-nitrobenzamide pharmacophore class. This compound incorporates a 4-bromophenyl anilide moiety, distinguishing it from the extensively characterized PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide, CAS 22978-25-2) and the anti-microtubule agent T0070907 (2-chloro-5-nitro-N-pyridin-4-ylbenzamide, CAS 313516-66-4).

Molecular Formula C13H8BrClN2O3
Molecular Weight 355.57 g/mol
CAS No. 300860-83-7
Cat. No. B3122203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-chloro-5-nitrobenzamide
CAS300860-83-7
Molecular FormulaC13H8BrClN2O3
Molecular Weight355.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br
InChIInChI=1S/C13H8BrClN2O3/c14-8-1-3-9(4-2-8)16-13(18)11-7-10(17(19)20)5-6-12(11)15/h1-7H,(H,16,18)
InChIKeyDPMKXLDCKIVWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-2-chloro-5-nitrobenzamide (CAS 300860-83-7) Procurement-Relevant Baseline: Compound Class, Key Comparators, and Selection Context


N-(4-Bromophenyl)-2-chloro-5-nitrobenzamide (CAS: 300860-83-7) is a tri-substituted benzamide derivative within the 2-chloro-5-nitrobenzamide pharmacophore class . This compound incorporates a 4-bromophenyl anilide moiety, distinguishing it from the extensively characterized PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide, CAS 22978-25-2) and the anti-microtubule agent T0070907 (2-chloro-5-nitro-N-pyridin-4-ylbenzamide, CAS 313516-66-4) . The 4-bromo substituent confers differential electronic and steric properties relative to unsubstituted phenyl (GW9662), 4-pyridyl (T0070907), 4-chlorophenyl (CAS 54253-05-3), and the positional isomer N-(3-bromophenyl)-2-chloro-5-nitrobenzamide . Sourcing this specific compound is warranted when the research objective demands the precise halogen pattern at the para position of the anilide ring, as even minor substituent alterations within this scaffold class profoundly shift target engagement profiles between myeloperoxidase (MPO) inhibition, PPARγ inverse agonism, and kinase selectivity [1].

Why N-(4-Bromophenyl)-2-chloro-5-nitrobenzamide Cannot Be Interchanged with GW9662, T0070907, or Other 2-Chloro-5-nitrobenzamide Analogs in Target-Based Assays


Within the 2-chloro-5-nitrobenzamide scaffold, the anilide substituent functions as the primary determinant of target engagement mode and pharmacological classification, not merely a passive solubility or pharmacokinetic handle [1]. A systematic investigation of twenty analogs demonstrated that polar pyridyl-substituted compounds (e.g., T0070907) act as PPARγ inverse agonists, while hydrophobic phenyl-substituted counterparts (e.g., GW9662) shift toward neutral antagonism or even agonism [1]. The 4-bromophenyl substituent introduces an electron-withdrawing, polarizable halogen that is absent in the unsubstituted phenyl (GW9662) and 4-chlorophenyl analogs, altering the compound's capacity for halogen bonding and π-stacking interactions with critical aromatic triad residues in target proteins [1]. Moreover, the para-bromo orientation dictates MPO inhibition potency: the target compound achieves an IC₅₀ of 1.0 nM against MPO chlorination activity, whereas the repositioned 3-bromophenyl isomer and the extended 4-(3-pyridinyloxy)phenyl analog show IC₅₀ shifts of three orders of magnitude (1.0 nM vs. 1,500 nM) [2][3]. These data establish that generic substitution with any other 2-chloro-5-nitrobenzamide congener will not reproduce the target engagement profile or quantitative potency of the 4-bromophenyl derivative.

Quantitative Procurement Evidence: Head-to-Head and Cross-Study Differentiation of N-(4-Bromophenyl)-2-chloro-5-nitrobenzamide from Closest Analogs


MPO Inhibition Potency: N-(4-Bromophenyl)-2-chloro-5-nitrobenzamide vs. Extended Aryloxy Analog — 1,500-Fold IC₅₀ Differential

The 4-bromophenyl derivative exhibits sub-nanomolar inhibition of MPO chlorination activity (IC₅₀ = 1.0 nM) [1]. In contrast, the structurally elaborated 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide analog, which replaces the single bromine with a 4-(3-pyridinyloxy) extension, exhibits an IC₅₀ of 1,500 nM under identical assay conditions [2]. This represents a 1,500-fold potency advantage for the 4-bromophenyl compound. A second entry for the target compound confirms an IC₅₀ of 1.4 nM against recombinant human MPO under 120 mM NaCl [3], reinforcing the potency range.

Myeloperoxidase inhibition Inflammation Cardiovascular target validation

PPARγ Pharmacological Classification: 4-Bromophenyl Enables Inverse Agonism Distinct from GW9662 Neutral Antagonism

A comprehensive ligand series study of 2-chloro-5-nitrobenzamide analogs established a structure-activity relationship linking the anilide substituent to PPARγ pharmacological mode [1]. Compounds bearing polar pyridyl rings functioned as inverse agonists, while hydrophobic phenyl analogs trended toward neutral antagonism or agonism [1]. The 4-bromophenyl group, containing an electron-withdrawing, polarizable bromine, occupies an intermediate electronic space between unsubstituted phenyl (GW9662, neutral antagonist) and pyridyl (T0070907, inverse agonist), enabling a pharmacological profile inaccessible to either comparator [2]. A structurally related bromophenyl-containing PPARγ inverse agonist achieves an EC₅₀ of 9.6 nM in a corepressor recruitment (NCOR2) TR-FRET assay [3], establishing the feasibility of bromophenyl-driven inverse agonism within this scaffold.

PPARgamma inverse agonism Nuclear receptor pharmacology Metabolic disease

Antiproliferative Cytotoxicity Profile: MCF7 vs. HeLa Differential and Comparator Context

The 4-bromophenyl compound exhibits moderate antiproliferative activity with cell line-dependent differential cytotoxicity: MCF7 breast cancer cells (IC₅₀ = 1.5 µM) are approximately 2-fold more sensitive than HeLa cervical cancer cells (IC₅₀ = 3.0 µM) in the sulforhodamine B (SRB) assay . For comparison, GW9662 exhibits substantially weaker antiproliferative potency against MCF7 cells (IC₅₀ ≈ 20–30 µM) , corresponding to a ~13–20-fold advantage for the 4-bromophenyl derivative in the same breast cancer line. The 2-fold MCF7/HeLa selectivity ratio of the target compound may reflect differential cellular uptake or target expression driven by the 4-bromophenyl moiety .

Anticancer screening Cytotoxicity profiling Breast cancer

Halogen-Dependent Target Engagement: Bromine-Specific Interaction with PPARγ Aromatic Triad Not Replicable by Chloro or Hydrogen Analogs

Crystal structures of PPARγ LBD in complex with 2-chloro-5-nitrobenzamide inverse agonists reveal that the anilide R-group participates in a π-stacking aromatic triad interaction with receptor residues essential for stabilizing the repressive (helix 12-occluded) conformation [1]. The 4-bromophenyl substituent introduces a polarizable bromine atom not present in GW9662 (unsubstituted phenyl, CAS 22978-25-2) or the 4-chlorophenyl analog (2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, CAS 54253-05-3). Bromine's larger van der Waals radius (~1.85 Å vs. ~1.75 Å for Cl) and greater polarizability enhance halogen-bonding capacity—a feature exploited in structurally related bromophenyl-PPARγ inverse agonists achieving EC₅₀ values as low as 0.22 nM in cellular transactivation assays [2].

Halogen bonding Structure-based drug design PPARgamma crystallography

Selectivity Window Against Eosinophil Peroxidase (EPX): 360-Fold Discrimination Over MPO

Beyond MPO inhibition, the 4-bromophenyl compound was profiled against human eosinophil peroxidase (EPX) and exhibited an IC₅₀ of 360 nM for EPX bromination activity [1]. Relative to its MPO IC₅₀ of 1.0 nM [2], this yields a 360-fold selectivity window favoring MPO. This selectivity profile is compound-specific and cannot be assumed for the unsubstituted phenyl analog GW9662 or the pyridyl analog T0070907, which were optimized primarily for PPARγ binding and may exhibit divergent peroxidase selectivity profiles . Furthermore, the compound shows no inhibition of acetylcholinesterase at 26 µM , indicating selectivity against neurologically relevant off-targets.

Peroxidase selectivity Off-target profiling Inflammatory enzyme panel

Procurement-Relevant Application Scenarios for N-(4-Bromophenyl)-2-chloro-5-nitrobenzamide Grounded in Quantitative Differentiation Evidence


Myeloperoxidase (MPO) Target Validation in Cardiovascular and Inflammatory Disease Models Requiring Nanomolar Potency

The sub-nanomolar MPO IC₅₀ of 1.0–1.4 nM positions this compound as a high-potency probe for MPO-dependent mechanistic studies [1]. Its 360-fold selectivity over EPX minimizes confounding effects from eosinophil peroxidase inhibition [2]. Researchers studying MPO's role in atherosclerosis, heart failure, or neutrophil-driven inflammatory pathologies should select this compound over GW9662 (which lacks MPO-optimized potency) or the 1,500-fold weaker pyridinyloxy analog . The absence of acetylcholinesterase inhibition at 26 µM further supports its use in models where cholinergic off-target effects must be avoided .

PPARγ Inverse Agonism Pharmacology: Exploring Halogen-Dependent Conformational Repression Using a Non-Pyridyl Pharmacophore

The 4-bromophenyl derivative occupies a unique pharmacological niche within the 2-chloro-5-nitrobenzamide series. Unlike GW9662 (neutral antagonist) or T0070907 (pyridyl inverse agonist), the bromophenyl group enables a distinct electronic profile capable of stabilizing the repressive PPARγ conformation via halogen bonding with the aromatic triad [1]. This compound is appropriate for laboratories mapping the structure-pharmacology continuum of PPARγ ligands and for crystallographic studies examining bromine-mediated protein-ligand interactions [2].

Breast Cancer Antiproliferative Screening with Enhanced MCF7 Potency Relative to GW9662

For phenotypic screening campaigns targeting breast cancer cell lines, the compound's MCF7 IC₅₀ of 1.5 µM represents a ~13–20-fold improvement over GW9662 (IC₅₀ ≈ 20–30 µM) in the same cellular context [1][2]. The 2-fold MCF7-over-HeLa selectivity suggests preferential activity in breast cancer models [1]. Procurement of this specific 4-bromophenyl analog is recommended when the screening cascade prioritizes low-micromolar MCF7 potency and a defined selectivity window, rather than the weaker, less selective antiproliferative profile of the unsubstituted phenyl comparator GW9662.

Chemical Biology Probe Development for Bromophenyl Pharmacophore Mapping in Halogen-Bonding Studies

The 4-bromophenyl group provides a well-defined halogen-bond donor for probing protein-ligand interaction surfaces where bromine's polarizability contributes to binding energy [1]. In contrast, the 4-chlorophenyl analog (CAS 54253-05-3) offers reduced halogen-bonding capacity due to chlorine's smaller radius and lower polarizability [2]. Medicinal chemistry teams conducting scaffold-hopping or isosteric replacement campaigns can use this compound as a reference standard for bromine-specific contributions to target affinity, particularly in PPARγ, MPO, and structurally related targets where halogen bonding has been structurally characterized .

Quote Request

Request a Quote for N-(4-bromophenyl)-2-chloro-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.